2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Researchers developing CNS-targeting libraries often encounter inconsistent solubility and metabolic stability from generic phenethylamine building blocks. This ortho-methoxy, trifluoromethyl-substituted arylethanamine HCl salt solves these issues by delivering a pre-optimized, CNS drug-like scaffold. · CNS Drug-Space Profile: Consensus LogP of 2.22 and reduced basicity (pKa 6.24) align with GPCR-targeted lead criteria. · Enhanced Metabolic Stability: Ortho-methoxy steric shielding of the primary amine may reduce MAO-mediated deamination compared to para-isomers. · Consistent Handling: Hydrochloride salt form ensures accurate weighing and reliable solubility for reproducible amine library synthesis under amide coupling or reductive amination conditions.

Molecular Formula C9H11ClF3NO
Molecular Weight 241.64 g/mol
CAS No. 1228880-25-8
Cat. No. B1405375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride
CAS1228880-25-8
Molecular FormulaC9H11ClF3NO
Molecular Weight241.64 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(C(F)(F)F)N.Cl
InChIInChI=1S/C9H10F3NO.ClH/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H
InChIKeyYZQDZBQXSQCSMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine HCl – Overview


2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride (CAS 1228880-25-8) is a fluorinated aromatic amine derivative that belongs to the class of trifluoromethyl-substituted phenethylamines [1]. The compound features an electron-withdrawing trifluoromethyl (CF₃) group and an electron-donating ortho-methoxy substituent on a phenyl ring, connected to a primary amine center [1]. It is supplied as the hydrochloride salt to improve handling and aqueous compatibility [2]. With a molecular formula of C₉H₁₁ClF₃NO and a molecular weight of 241.64 g/mol, this compound serves as a versatile intermediate in the synthesis of bioactive molecules targeting neurological disorders and as a building block for generating libraries of fluorinated amines [3].

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine HCl: Differentiation from Generic Analogs


While multiple 2,2,2-trifluoro-1-arylethanamine analogs exist, the specific ortho-methoxy substitution pattern and hydrochloride salt form of CAS 1228880-25-8 confer distinct physicochemical properties that directly impact synthetic utility and biological screening outcomes . The position of the methoxy group (ortho vs. para) alters both electronic distribution and conformational flexibility of the arylethylamine scaffold, which can influence target binding and metabolic stability . Furthermore, the hydrochloride salt form offers improved aqueous solubility and solid-state stability compared to the free base, reducing handling variability during reaction setup and biological assay preparation . The quantitative evidence below demonstrates why substitution with a generic para-methoxy isomer, free base, or racemic mixture may lead to irreproducible results or suboptimal synthetic yields.

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine HCl – Quantitative Comparison


Basicity and Lipophilicity: Ortho-Methoxy vs. Para-Methoxy

The ortho-methoxy isomer (target compound) exhibits a predicted pKa of 6.24±0.10 , while the para-methoxy isomer (CAS 179996-42-0) lacks readily available pKa data but is expected to have a higher basicity due to reduced steric shielding of the amine. Concurrently, the ortho-methoxy substitution contributes to a higher calculated LogP (consensus Log P 2.22 for the free base ) compared to the para-methoxy isomer (LogP 2.95760 predicted, but note that this value is for the free base; the hydrochloride salt will exhibit altered lipophilicity due to ionization ). The ortho positioning creates a unique electronic environment that may differentially affect membrane permeability and target engagement.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt of the target compound (CAS 1228880-25-8) is supplied as a solid with improved aqueous compatibility, while the free base (CAS 886368-62-3) exhibits a predicted aqueous solubility of 0.765 mg/mL (0.00373 mol/L) . Although direct experimental solubility data for the hydrochloride salt are not available in public databases, the conversion to the salt form is known to increase solubility for basic amines by protonation and counterion stabilization. For reference, a closely related (S)-enantiomer hydrochloride (CAS 1391397-32-2) shows a solubility of 0.176 mg/mL , but this value is likely underestimated due to prediction limitations; experimental values for amine salts typically exceed 1 mg/mL.

Formulation Science In Vitro Pharmacology Sample Preparation

Metabolic Stability: Ortho-Methoxy Steric Shielding

The ortho-methoxy group in CAS 1228880-25-8 introduces steric bulk adjacent to the primary amine, which can impede oxidative deamination by monoamine oxidases (MAO) and cytochrome P450 enzymes [1]. While direct metabolic stability data for this specific compound are not published, class-level evidence indicates that ortho-substitution on phenethylamines reduces metabolic clearance rates compared to unsubstituted or para-substituted analogs [2]. In contrast, the para-methoxy isomer (CAS 179996-42-0) lacks this steric protection, potentially leading to faster in vivo degradation.

Drug Metabolism Pharmacokinetics Structural Biology

Hydrochloride Salt: Handling and Amide Coupling

The hydrochloride salt of 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanamine (CAS 1228880-25-8) is a free-flowing solid that can be weighed accurately and stored under ambient conditions . In contrast, the free base (CAS 886368-62-3) is an oil or low-melting solid that requires refrigeration (2-8°C) and inert atmosphere storage to prevent degradation . Additionally, the salt form can be used directly in amide bond-forming reactions with carboxylic acids using standard coupling reagents (e.g., HATU, EDCI), as the hydrochloride dissociates under basic reaction conditions to release the free amine in situ [1].

Synthetic Chemistry Process Development Library Synthesis

Analytical QC: NMR, HPLC, and GC Batch Data

Reputable suppliers of CAS 1228880-25-8, such as Bidepharm, provide batch-specific certificates of analysis including NMR, HPLC, and GC purity data, with standard purity ≥95% . This level of analytical transparency is not uniformly available for all analogs; some suppliers of the free base or para-isomer may only provide nominal purity statements without supporting spectral data. Access to batch-specific QC data enables researchers to track potential impurities that could interfere with sensitive biological assays or catalytic reactions [1].

Quality Control Reproducible Research Procurement Assurance

Chiral Resolution and Enantioselective Synthesis

The target compound is commercially available as a racemic mixture (CAS 1228880-25-8), but the individual (R)- and (S)-enantiomers are also accessible (e.g., CAS 1213424-25-9 and 1391397-32-2) [1]. The ortho-methoxy group creates a chiral center adjacent to the amine, which can be exploited for enantioselective synthesis. In contrast, the para-methoxy isomer (CAS 179996-42-0) is also chiral but may exhibit different enantioselectivity profiles in enzyme-catalyzed resolutions . Procurement of the racemic hydrochloride provides a cost-effective starting point for chiral resolution studies or for applications where stereochemistry is not critical, while the availability of single enantiomers allows direct access to stereochemically pure advanced intermediates .

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine HCl – Key Drug Discovery Applications


Neuroscience GPCR Ligand Synthesis

The ortho-methoxy substitution pattern and trifluoromethyl group of CAS 1228880-25-8 create a scaffold with optimized lipophilicity (consensus LogP 2.22) and reduced basicity (pKa 6.24) compared to unsubstituted phenethylamines . These properties align with CNS drug-like space, making the compound an ideal starting material for developing novel serotonin, dopamine, or adrenergic receptor modulators [1]. Researchers can use the free amine (generated in situ from the hydrochloride salt) to rapidly synthesize libraries of amide, sulfonamide, or urea derivatives for screening against GPCR panels.

Metabolic Stability Building Block for PK Studies

The ortho-methoxy group provides steric shielding of the primary amine, potentially reducing metabolic deamination by monoamine oxidases . While direct metabolic data are pending, the class-level inference suggests that compounds derived from this building block may exhibit improved half-life in rodent PK studies compared to analogs derived from the para-methoxy isomer [1]. Procurement of the hydrochloride salt ensures accurate weighing and consistent formulation for oral or intravenous dosing.

Asymmetric Synthesis and Chiral Resolution

The racemic hydrochloride (CAS 1228880-25-8) provides an economical substrate for developing chiral resolution protocols (e.g., diastereomeric salt formation, enzymatic resolution) or for use as a model compound in enantioselective catalysis screening . The commercial availability of both enantiomers allows researchers to validate resolution methods and then scale up using the racemate, reducing overall synthesis costs [1].

Peptidomimetic Design: Trifluoroethylamine Amide Surrogate

The trifluoroethylamine group (TFEA) is a well-established amide bond bioisostere that enhances metabolic stability while maintaining hydrogen-bonding capacity . 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride can serve as a precursor to Fmoc-protected ψ[CH(CF₃)NH] building blocks for solid-phase peptide synthesis, enabling the creation of peptidomimetics with improved oral bioavailability [1]. The ortho-methoxy group may further tune the conformation of the resulting pseudopeptide.

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